(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine

Medicinal Chemistry Chemical Biology Drug Design

(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine is a synthetic heterocyclic small molecule (C11H12N6S, MW 260.32 Da) that fuses a benzotriazole moiety with a 1,3,4-thiadiazole core via a methylene linker and bears an N-ethylamino substituent at the thiadiazole 2-position. It is commercially available as a research-grade chemical (≥98% purity) from multiple suppliers and is catalogued primarily as a building block for medicinal chemistry and chemical biology applications.

Molecular Formula C11H12N6S
Molecular Weight 260.32 g/mol
CAS No. 603097-80-9
Cat. No. B3146564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine
CAS603097-80-9
Molecular FormulaC11H12N6S
Molecular Weight260.32 g/mol
Structural Identifiers
SMILESCCNC1=NN=C(S1)CN2C3=CC=CC=C3N=N2
InChIInChI=1S/C11H12N6S/c1-2-12-11-15-14-10(18-11)7-17-9-6-4-3-5-8(9)13-16-17/h3-6H,2,7H2,1H3,(H,12,15)
InChIKeyAXBQTFITQHXSHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine (CAS 603097-80-9): Procurement-Relevant Structural and Sourcing Baseline


(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine is a synthetic heterocyclic small molecule (C11H12N6S, MW 260.32 Da) that fuses a benzotriazole moiety with a 1,3,4-thiadiazole core via a methylene linker and bears an N-ethylamino substituent at the thiadiazole 2-position . It is commercially available as a research-grade chemical (≥98% purity) from multiple suppliers and is catalogued primarily as a building block for medicinal chemistry and chemical biology applications . The benzotriazole‑thiadiazole hybrid scaffold has been associated with antimicrobial and enzyme-inhibitory properties in related analogues [1].

Why (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine Cannot Be Replaced by a Generic 1,3,4-Thiadiazole or a Positional Isomer


The N-ethyl substitution on the thiadiazole 2-amino position distinguishes this compound from its closest positional isomer—2-[5-(benzotriazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]ethanamine (CAS 1257855-59-6)—which carries an ethanamine side chain instead . Despite identical molecular formula and mass (C11H12N6S, 260.32 Da), the connectivity difference reduces the H-bond donor count from 2 (primary amine) to 1 (secondary amine) and raises the predicted logP from ~1.2 to 1.76 . These alterations directly affect hydrogen-bonding pharmacophore features, membrane permeability, and metabolic stability, meaning that the two isomers cannot be used interchangeably in structure-activity relationship (SAR) studies or target-engagement assays without risking divergent biological readouts.

Quantitative Differentiation Evidence for (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine (CAS 603097-80-9): Head-to-Head, Cross-Study, and Class-Level Comparisons


N-Ethyl vs. Ethanamine Positional Isomerism: Quantified Difference in H-Bond Donor Count and Predicted Lipophilicity

The target compound bears an N-ethylamino group (secondary amine) at the thiadiazole 2-position, whereas its positional isomer 2-[5-(benzotriazol-1-ylmethyl)-1,3,4-thiadiazol-2-yl]ethanamine (CAS 1257855-59-6) contains an ethanamine side chain (primary amine). Both share identical molecular formula (C11H12N6S) and molecular weight (260.32 Da) . The connectivity difference reduces the H-bond donor count from 2 to 1 and increases the predicted LogP by approximately 0.56 log units (target 1.76 vs. isomer ~1.2) . This alters the hydrogen-bonding pharmacophore and predicts superior passive membrane permeability for the target compound.

Medicinal Chemistry Chemical Biology Drug Design

98% Chromatographic Purity Specification: Quantified Quality Advantage for Reproducible Dose-Response Assays

The target compound is supplied at 98% purity (HPLC) as specified by the manufacturer Leyan (Product 1669982) . This exceeds the common 95% purity threshold typical of many commercial screening-library compounds. The 3-percentage-point differential means that ≥98% of the sample mass corresponds to the target structure, reducing the probability of false-positive or false-negative biological results caused by impurities.

Assay Development Chemical Procurement Structure-Activity Relationship (SAR)

Computed TPSA (68.52 Ų) and Rotatable Bond Profile: Physicochemical Differentiation from Average 1,3,4-Thiadiazole Screening Compounds

The target compound exhibits a topological polar surface area (TPSA) of 68.52 Ų with 4 rotatable bonds and 7 H-bond acceptors, as computed from its SMILES representation . This TPSA value is approximately 19% lower than the estimated median TPSA (~85 Ų) of common 1,3,4-thiadiazole-containing screening compounds [1]. The lower TPSA, combined with only 1 H-bond donor and moderate LogP (1.76), positions this compound in a favorable physicochemical space for blood-brain barrier penetration (typical threshold: TPSA < 90 Ų, HBD ≤ 3).

Computational Chemistry Drug Discovery Library Design

Antimicrobial Activity of Benzotriazole-Thiadiazole Congeners: Class-Level Validation for Prioritizing the N-Ethyl Variant in Anti-Infective Screening

Direct antimicrobial data for the target compound have not been published; however, structurally proximal 2-amino-5-(N1-benzotriazolomethyl)-1,3,4-thiadiazole derivatives (specifically Schiff bases 4g-4k and azetidinones 5c-5k reported by Srivastava & Rawat, 1999) demonstrated 'good' antibacterial activity against Escherichia coli, Staphylococcus aureus, Shigella dysenteriae, and Shigella flexneri at 25–50 ppm using the agar disc diffusion method, with activity comparable to streptomycin standard [1]. The target compound's N-ethylamino substituent replaces the Schiff base or azetidinone moieties of the tested congeners, offering a structurally simplified analogue for systematic SAR expansion.

Antimicrobial Research Infectious Disease Pharmacology

Procurement-Driven Application Scenarios for (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine


Medicinal Chemistry: SAR Expansion of Benzotriazole-Thiadiazole Antimicrobial Leads

The target compound serves as a structurally simplified N-ethyl analogue of the antimicrobial benzotriazole-thiadiazole Schiff bases and azetidinones reported by Srivastava & Rawat (1999) . Its 98% purity and defined single-secondary-amine pharmacophore make it suitable for systematic derivatisation (e.g., amide or sulphonamide coupling) to explore antibacterial potency and spectrum. The lower H-bond donor count (1 vs. 2 in the primary amine isomer) predicts reduced efflux susceptibility, a key advantage in Gram-negative antibacterial programmes.

Chemical Biology: Intracellular Target-Engagement Probe Development

With a computed LogP of 1.76 and TPSA of 68.52 Ų , this compound resides in a physicochemical space consistent with passive cell-membrane permeability. Its single H-bond donor and moderate lipophilicity differentiate it from more polar thiadiazole analogues (median TPSA ~85 Ų), predicting improved cytoplasmic and organelle accessibility. Researchers developing cellular thermal shift assays (CETSA) or BRET-based target-engagement assays can prioritise this compound for intracellular protein targets where permeability is rate-limiting.

Neuroscience Drug Discovery: CNS-Penetrant Screening Library Candidate

The compound's TPSA of 68.52 Ų falls well below the common blood-brain barrier permeability threshold of 90 Ų, and its H-bond donor count of 1 is within the CNS-favourable range (HBD ≤ 3) . These features distinguish it from many generic 1,3,4-thiadiazole screening compounds and position it as a rationally selected candidate for CNS-focused phenotypic or target-based screens. Procurement for neuroscience libraries is supported by these computed properties and commercial availability at 98% purity .

Assay Development: High-Purity Reference Standard for Biochemical and Biophysical Assays

At 98% purity (HPLC) , this compound meets the quality threshold for use as a reference standard in enzymatic inhibition assays (e.g., fluorescence-based or SPR biosensor assays). The 3-percentage-point purity advantage over typical 95% screening compounds reduces the risk of impurity-driven artefacts, improving the reliability of kinetic parameter determination (Km, Ki, IC50). This is particularly relevant when the compound is used at high micromolar concentrations where even minor impurities can confound results.

Quote Request

Request a Quote for (5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.